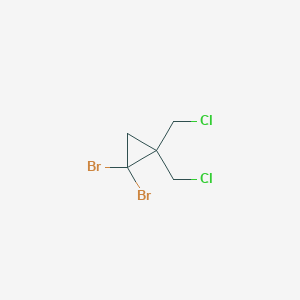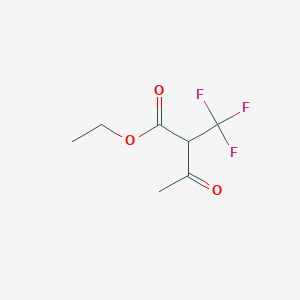![molecular formula C6H9NO B1268196 6-Azabicyclo[3.2.0]heptan-7-one CAS No. 22031-52-3](/img/structure/B1268196.png)
6-Azabicyclo[3.2.0]heptan-7-one
Übersicht
Beschreibung
6-Azabicyclo[320]heptan-7-one is a bicyclic compound with the molecular formula C6H9NO It is characterized by a seven-membered ring structure containing a nitrogen atom, making it a heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.2.0]heptan-7-one typically involves the cyclization of suitable precursors. One common method is the catalytic hydrogenation of pyrrole derivatives, followed by cyclization. The reaction conditions often include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Azabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
6-Azabicyclo[3.2.0]heptan-7-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets. The nitrogen atom in the ring structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Azabicyclo[3.2.0]heptane: Lacks the carbonyl group present in 6-Azabicyclo[3.2.0]heptan-7-one.
6-Azabicyclo[3.2.0]heptan-2-one: Has the carbonyl group at a different position in the ring structure.
6-Azabicyclo[3.2.0]heptan-3-one: Another positional isomer with the carbonyl group at the third position.
Uniqueness
This compound is unique due to its specific ring structure and the position of the carbonyl group. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
6-azabicyclo[3.2.0]heptan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-4-2-1-3-5(4)7-6/h4-5H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDBIGNYXNSBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338481 | |
| Record name | 6-Azabicyclo[3.2.0]heptan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22031-52-3 | |
| Record name | 6-Azabicyclo[3.2.0]heptan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 6-Azabicyclo[3.2.0]heptan-7-one?
A1: this compound is a bicyclic organic compound containing a β-lactam ring fused to a cyclopentane ring. The molecule possesses a strained β-lactam moiety due to the ring fusion [, ]. This strain influences its reactivity, making it a valuable building block in organic synthesis. X-ray crystallography studies have shown that the cyclohexane ring in the molecule can adopt either a boat or a half-chair conformation [].
Q2: How is this compound synthesized?
A2: Several synthetic routes to this compound and its derivatives have been reported. One approach involves a [2+2] cycloaddition reaction between a ketene equivalent and an imine []. Another method utilizes ring-closing metathesis reactions to construct the bicyclic system [].
Q3: How does the reactivity of this compound differ from simpler β-lactams?
A3: The fused cyclopentane ring significantly influences the reactivity of the β-lactam in this compound. The strained system exhibits enhanced reactivity towards ring-opening reactions [, ]. This reactivity has been exploited to synthesize various heterocyclic compounds, including substituted tetrahydrofurans [] and aminocyclopentanecarboxamides [].
Q4: Can this compound be used to synthesize biologically relevant molecules?
A4: Yes, researchers have successfully utilized this compound as a starting material for synthesizing carbocyclic nucleoside analogs []. These analogs have potential applications as agonists for adenosine receptors, which are involved in various physiological processes.
Q5: Are there any enzymatic methods for modifying this compound?
A5: Yes, lipases, such as Lipolase from Candida antarctica, have been shown to catalyze the enantioselective ring-opening of this compound and its homologues []. This enzymatic approach provides access to enantiomerically enriched β-amino acids, which are valuable building blocks for pharmaceuticals and other bioactive compounds.
Q6: Has the structure of this compound been determined experimentally?
A6: Yes, the crystal structure of this compound has been solved using X-ray crystallography [, ]. The molecule crystallizes in the monoclinic space group P21/c, and the crystal structure reveals the presence of intermolecular N-H…O=C hydrogen bonds []. This information provides valuable insights into the molecular packing and intermolecular interactions of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)




